molecular formula C14H15N3O2 B12875920 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 90253-25-1

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12875920
CAS No.: 90253-25-1
M. Wt: 257.29 g/mol
InChI Key: BIJFJILPRMLYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a cyclopentyl group attached to the pyrazole ring and a nitrophenyl group at the 1-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrophenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyl-1-(4-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    4-Cyclopentyl-1-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.

    4-Cyclopentyl-1-(4-methylphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole imparts unique electronic and steric properties, making it distinct from its analogs

Properties

CAS No.

90253-25-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-cyclopentyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C14H15N3O2/c18-17(19)14-7-5-13(6-8-14)16-10-12(9-15-16)11-3-1-2-4-11/h5-11H,1-4H2

InChI Key

BIJFJILPRMLYBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.